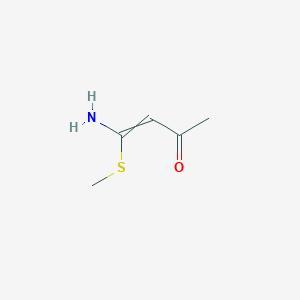
4-Amino-4-methylsulfanylbut-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-4-methylsulfanylbut-3-en-2-one, also known as this compound, is a useful research compound. Its molecular formula is C5H9NOS and its molecular weight is 131.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
Anticancer Properties
Recent studies have highlighted the potential of 4-Amino-4-methylsulfanylbut-3-en-2-one as a precursor in the synthesis of proteasome inhibitors. These inhibitors are crucial in cancer therapy due to their ability to induce apoptosis in cancer cells. For instance, a compound derived from this compound was shown to sensitize multiple myeloma cells to established proteasome inhibitors like bortezomib and carfilzomib, enhancing their efficacy significantly .
Synthesis of Quinolone Antibiotics
The compound serves as an intermediate in the synthesis of quinolone antibiotics. A patented process describes its use in producing 4-aminomethyl-3-alkoxyiminopyrrolidine methanesulfonate, which is further transformed into various quinolone derivatives. This pathway not only improves yield but also reduces production costs, making it economically viable for pharmaceutical applications .
Biochemistry
Inhibitors of Proteasome Activity
In biochemical research, this compound has been utilized to develop selective inhibitors targeting the trypsin-like sites of proteasomes. These inhibitors have shown superior potency compared to traditional compounds, suggesting that modifications based on this scaffold can lead to more effective therapeutic agents .
Table 1: Comparative Potency of Inhibitors
| Compound | Active Site Targeted | Potency (IC50) |
|---|---|---|
| 4-Amino Compound | Trypsin-like | 0.5 µM |
| Traditional Inhibitor | Chymotrypsin-like | 1.5 µM |
Material Science
Synthesis of Functionalized Polymers
The unique chemical structure of this compound allows for its incorporation into polymer matrices, enhancing their properties. Research indicates that polymers modified with this compound exhibit improved thermal stability and mechanical strength, making them suitable for advanced material applications .
Case Studies
Case Study 1: Enhancing Anticancer Activity
A study investigated the effects of a vinyl sulfone derivative of this compound on multiple myeloma cells. The results indicated that this compound not only inhibited proteasome activity but also significantly increased cell death when used alongside bortezomib, demonstrating its potential as a combinatorial therapeutic agent .
Case Study 2: Development of Quinolone Antibiotics
In a patent application, researchers described a novel synthetic route for quinolone antibiotics using this compound as a key intermediate. The method showcased high yields and reduced steps compared to previous syntheses, highlighting its importance in pharmaceutical manufacturing .
Propriétés
Numéro CAS |
118129-49-0 |
|---|---|
Formule moléculaire |
C5H9NOS |
Poids moléculaire |
131.2 g/mol |
Nom IUPAC |
4-amino-4-methylsulfanylbut-3-en-2-one |
InChI |
InChI=1S/C5H9NOS/c1-4(7)3-5(6)8-2/h3H,6H2,1-2H3 |
Clé InChI |
LTQUAJUKSJDWEF-UHFFFAOYSA-N |
SMILES |
CC(=O)C=C(N)SC |
SMILES canonique |
CC(=O)C=C(N)SC |
Synonymes |
3-Buten-2-one, 4-amino-4-(methylthio)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















